2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide
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Overview
Description
2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide is a chemical compound with the molecular formula C8H6Br2F3NO. It is a pyridine derivative that contains both bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
Target of Action
It is believed to bind to specific proteins, influencing their activity .
Mode of Action
The compound is thought to act as an electron donor, participating in redox reactions . This interaction with its targets can lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Due to its potential role as an electron donor, it may be involved in various redox reactions within the cell .
Pharmacokinetics
Its physical form as a powder and its solubility in polar solvents suggest that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide can be influenced by various environmental factors. For instance, its storage temperature is 4 degrees Celsius, suggesting that it may be sensitive to heat . Additionally, its solubility in polar solvents suggests that it may be less effective in non-polar environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide typically involves the bromination of 2-(trifluoromethyl)pyridine followed by the addition of ethanone. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over the reaction parameters, leading to consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)-ethanone hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
Uniqueness
2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide stands out due to the presence of both bromine and trifluoromethyl groups, which impart unique reactivity and stability. This makes it particularly valuable in the synthesis of compounds that require these functional groups for their biological activity .
Properties
IUPAC Name |
2-bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO.BrH/c9-4-6(14)5-1-2-13-7(3-5)8(10,11)12;/h1-3H,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCOABABTPUFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)C(F)(F)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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